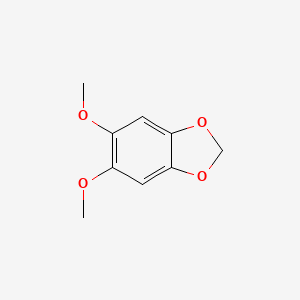

5,6-Dimethoxy-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVVSOXKFUQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)OCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185918 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-12-8 | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethoxybenzo[d]dioxole (CAS 3214-12-8)

An In-depth Technical Guide to 5,6-Dimethoxybenzo[d][1][2]dioxole (CAS 3214-12-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of 5,6-Dimethoxybenzo[d][1][2]dioxole, a key building block in organic synthesis with significant potential in medicinal chemistry and materials science.

Core Chemical Identity and Physical Properties

5,6-Dimethoxybenzo[d][1][2]dioxole, registered under CAS number 3214-12-8, is a polysubstituted aromatic ether. The core structure consists of a benzene ring fused to a 1,3-dioxole ring, with two methoxy groups attached at the 5th and 6th positions. This unique arrangement of electron-donating groups significantly influences its reactivity and utility as a chemical intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the methoxy protons. The two aromatic protons would likely appear as singlets in the aromatic region (δ 6.0-7.0 ppm). The two methoxy groups would each present as a sharp singlet around δ 3.8-4.0 ppm. The characteristic signal for the methylenedioxy bridge protons (-O-CH₂-O-) would be a singlet at approximately δ 5.9-6.2 ppm.[1][2]

-

¹³C NMR: The carbon NMR would reveal signals for the eight unique carbon atoms in the molecule. The aromatic carbons would resonate in the δ 100-150 ppm region. The methoxy carbons would appear around δ 55-60 ppm, and the methylenedioxy bridge carbon would be observed near δ 100 ppm.[1][2]

Mass Spectrometry (MS)

Electron impact mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would be characterized by the loss of methyl radicals (-CH₃) from the methoxy groups and potentially the loss of formaldehyde (-CH₂O) from the dioxole ring.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the C-O-C stretching of the ether and dioxole functionalities in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C-H stretching of the methoxy and methylenedioxy groups would appear in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region.[3][4]

Synthesis and Reactivity

The synthesis of 5,6-Dimethoxybenzo[d][1][2]dioxole typically starts from a catechol derivative, which undergoes cyclization to form the benzodioxole ring system.

Caption: General synthetic workflow for 5,6-Dimethoxybenzo[d][1][2]dioxole.

Representative Synthetic Protocol

The following is a generalized, illustrative protocol based on established methods for the synthesis of substituted benzodioxoles.[5][6][7]

Step 1: Preparation of 1,2-Dihydroxy-4,5-dimethoxybenzene This starting material can be prepared from commercially available precursors such as 3,4-dimethoxyphenol through appropriate hydroxylation reactions.

Step 2: Cyclization to form the Benzodioxole Ring

-

To a solution of 1,2-dihydroxy-4,5-dimethoxybenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for instance, anhydrous potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature to form the corresponding diphenoxide.

-

Add a dihalomethane, such as dichloromethane or dibromomethane, dropwise to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5,6-Dimethoxybenzo[d][1][2]dioxole.

Applications in Research and Drug Development

The benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[8][9] 5,6-Dimethoxybenzo[d][1][2]dioxole serves as a valuable building block for the synthesis of more complex molecules.

Caption: Key application areas of 5,6-Dimethoxybenzo[d][1][2]dioxole.

Natural Product Synthesis

The structural motif of 5,6-Dimethoxybenzo[d][1][2]dioxole is found in a variety of natural products, particularly alkaloids and lignans. Synthetic chemists utilize this compound as a starting material to construct these complex molecular architectures, enabling further biological evaluation and structure-activity relationship (SAR) studies.

Medicinal Chemistry

-

Anticonvulsant Agents: The benzodioxole ring is a key pharmacophore in several anticonvulsant drugs. The specific substitution pattern of 5,6-Dimethoxybenzo[d][1][2]dioxole can be exploited to synthesize novel derivatives with potential efficacy in the treatment of epilepsy.[8][9]

-

Antifungal Synergists: Research has shown that certain benzodioxole derivatives can act as synergists, enhancing the efficacy of existing antifungal drugs against resistant strains of fungi.[10]

-

Plant Growth Regulators: Derivatives of 1,3-benzodioxole have been designed as potent agonists of the auxin receptor, promoting root growth in plants.[4][11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5,6-Dimethoxybenzo[d][1][2]dioxole.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[2][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][12]

Conclusion

5,6-Dimethoxybenzo[d][1][2]dioxole is a versatile and valuable building block for organic synthesis. Its unique electronic and structural features make it an attractive starting material for the synthesis of a wide range of compounds with interesting biological activities and material properties. This guide provides a foundational understanding of its chemical characteristics, synthesis, and applications, intended to support researchers and drug development professionals in their scientific endeavors.

References

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PubMed Central. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Google Patents.

-

Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link]

-

Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry. [Link]

-

Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry. [Link]

-

Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Google Patents.

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium iodide. PubChem. [Link]

-

1,3-Benzodioxole, 4,5-dimethoxy-6-[2-(methylsulfinyl)-2-(methylthio)ethenyl]-. SpectraBase. [Link]

-

Far-infrared and excited-state spectra of 1,3-benzodioxole. The... ResearchGate. [Link]

-

Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Dovepress. [Link]

-

IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

-

Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-, chloride, tetrahydrate. PubChem. [Link]

-

Design and Synthesis of 5-Substituted Benzo[d][1][2]dioxole Derivatives as Potent Anticonvulsant Agents. PubMed. [Link] 21.[1][2]Benzodioxolo[5,6-c]phenanthridin-13(4bH)-one, 5,6,11b,12-tetrahydro-12-methyl-, trans- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[1][2] DIOXOLANE. Google Patents.

-

The carbon-13 and proton NMR chemical shift spectra of the compound. ResearchGate. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universitat Autònoma de Barcelona. [Link]

-

(E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

-

Design, synthesis, and SAR study of 3-(benzo[d][1][2]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. PubMed. [Link]

-

1,3-Benzodioxole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo [1,3] dioxols - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. (E)-1-(Benzo[d][1,3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

A Technical Guide to the Mechanism of Action of 5,6-Dimethoxy-1,3-benzodioxole (Myristicin)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

5,6-Dimethoxy-1,3-benzodioxole, more commonly known as myristicin, is a naturally occurring phenylpropene compound and the primary psychoactive constituent of the spice nutmeg (Myristica fragrans)[1][2]. While consumed globally in small quantities as a food additive, ingestion of larger doses induces a complex toxicological syndrome characterized by psychoactive, cardiovascular, and anticholinergic-like effects[3][4]. This guide provides an in-depth technical analysis of the multifaceted mechanism of action of myristicin. We will dissect its primary molecular interactions, metabolic biotransformation, and the experimental methodologies required to validate these pathways. The objective is to furnish drug development and toxicology professionals with a comprehensive mechanistic understanding, moving beyond a simple list of effects to an exploration of the causal biochemical events.

Pharmacodynamics: A Multi-Target Profile

Myristicin does not exert its effects through a single, high-affinity target. Instead, its physiological impact arises from a combination of direct enzyme modulation and, most critically, its biotransformation into more active metabolites. The primary mechanisms are summarized in Table 1 below.

| Target Enzyme / Pathway | Observed Effect of Myristicin | Physiological Consequence |

| Monoamine Oxidase (MAO) | Weak, non-specific inhibition. | Increased synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, dopamine)[1][5][6]. |

| Metabolic Activation | Pro-drug conversion to an amphetamine analogue. | Formation of 3-methoxy-4,5-methylenedioxyamphetamine (MMDA), a known psychedelic agent, is believed to mediate hallucinogenic effects[1][3][7]. |

| Cytochrome P450 (CYP) Enzymes | Substrate and mechanism-based inhibitor. | Serves as a substrate for metabolism but also potently inhibits key enzymes like CYP1A2, creating potential for significant drug-drug interactions[1][8]. |

| Acetylcholinesterase (AChE) | Inhibition (primarily demonstrated in insecticides). | Potential contribution to anticholinergic-like symptoms, though direct evidence in human intoxication is less established than for other mechanisms[9][10]. |

| GABA Receptors | Suggested antagonistic modulation. | May contribute to anxiogenic and stimulant-like effects observed in overdose cases[1][9]. |

The Pro-drug Hypothesis: Metabolic Conversion to MMDA

The most compelling hypothesis for myristicin's profound psychoactive effects is its role as a pro-drug. The structural similarity between myristicin and amphetamine-class psychedelics is not coincidental. Hepatic metabolism, primarily via cytochrome P450 enzymes, is proposed to aminate the allyl side chain of myristicin to form 3-methoxy-4,5-methylenedioxyamphetamine (MMDA)[1][3][11]. MMDA is a recognized psychoactive substance with hallucinogenic properties similar to, but less potent than, MDMA[5]. This biotransformation is considered the principal driver of the central nervous system (CNS) effects, such as hallucinations, euphoria, and altered perception, that characterize nutmeg intoxication[7]. This pathway underscores a critical principle in toxicology: the toxicity of a xenobiotic is often mediated not by the parent compound, but by its metabolites.

Direct Enzyme Inhibition: MAO and AChE

Myristicin is characterized as a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading key neurotransmitters like serotonin and norepinephrine[5][6][12]. By weakly inhibiting MAO, myristicin can elevate the synaptic levels of these neurotransmitters, contributing to the sympathomimetic symptoms of intoxication, such as tachycardia, hypertension, and agitation[1][3].

Additionally, myristicin and related compounds in nutmeg have demonstrated inhibitory activity against acetylcholinesterase (AChE)[9][10]. AChE is the enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine in the synapse, potentially contributing to some of the observed anticholinergic-like symptoms such as dry mouth and blurred vision, although the exact contribution relative to other mechanisms remains an area of investigation[1].

Complex Interactions with Cytochrome P450 Enzymes

Myristicin's relationship with the cytochrome P450 (CYP450) system is twofold: it is both a substrate and an inhibitor.

-

Metabolism: Myristicin is metabolized by hepatic CYP450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, into various metabolites[1][11][13]. This metabolic process is essential for its bioactivation into compounds like MMDA and for its eventual clearance via Phase 2 conjugation with glutathione or N-acetylcysteine[1].

-

Inhibition: Critically, myristicin is also a mechanism-based inhibitor of CYP1A2[8]. This means the metabolic process itself generates a reactive intermediate that irreversibly binds to and inactivates the enzyme. It also exerts inhibitory effects on CYP2C19 and CYP2E1[1]. This potent inhibition of major drug-metabolizing enzymes presents a significant risk for drug-drug interactions, where the clearance of co-administered therapeutic agents could be dangerously reduced.

Caption: Myristicin's Multimodal Mechanism of Action.

Experimental Methodologies & Self-Validating Protocols

To investigate the mechanisms described, rigorous and well-controlled in vitro assays are essential. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which provides a reliable and high-throughput compatible means of assessing AChE activity[14][15].

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion with an absorbance maximum at 412 nm. The rate of TNB²⁻ formation is directly proportional to AChE activity[14][16].

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0.

-

DTNB Reagent: 10 mM DTNB in Assay Buffer.

-

ATCh Substrate: 75 mM Acetylthiocholine iodide in deionized water.

-

Enzyme Solution: Human recombinant AChE diluted in Assay Buffer to a working concentration (e.g., 25 mU/mL).

-

Test Compound: Prepare a 10 mM stock of Myristicin in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

-

Positive Control: Prepare a dilution series of a known AChE inhibitor (e.g., Donepezil or Galantamine).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the appropriate Myristicin dilution, positive control, or vehicle control (Assay Buffer with DMSO).

-

Add 125 µL of Assay Buffer to all wells.

-

Add 50 µL of DTNB Reagent to all wells.

-

Add 25 µL of Enzyme Solution to all wells except for the "Substrate Blank" wells. Add 25 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of ATCh Substrate to all wells.

-

Immediately place the plate in a microplate reader capable of kinetic measurements.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance at 412 nm every 60 seconds for 15-20 minutes.

-

Calculate the rate of reaction (V = ΔAbs/min) for each well.

-

Calculate the percent inhibition for each myristicin concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Plot % Inhibition versus log[Myristicin] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Vehicle Control: Confirms the solvent (DMSO) does not inhibit the enzyme.

-

Positive Control: Validates the assay's ability to detect known inhibitors.

-

No-Enzyme Control: Ensures the observed signal is enzyme-dependent.

-

Substrate Blank: Corrects for any non-enzymatic hydrolysis of the substrate.

Caption: Experimental Workflow for In Vitro AChE Inhibition Assay.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a fluorometric method, which offers high sensitivity for detecting MAO activity[17][18].

Principle: MAO-A and MAO-B catalyze the oxidative deamination of a substrate (e.g., p-tyramine or kynuramine), producing H₂O₂ as a byproduct. The H₂O₂, in the presence of Horseradish Peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured (Ex/Em ≈ 530/585 nm)[19].

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Enzyme Solutions: Recombinant human MAO-A and MAO-B diluted in Assay Buffer.

-

Substrate Solution: 1 mM p-Tyramine in Assay Buffer.

-

Detection Reagent: Prepare a working solution containing HRP and a fluorescent probe in Assay Buffer according to the manufacturer's instructions.

-

Test Compound: Prepare a serial dilution of Myristicin as described in Protocol 2.1.

-

Positive Controls: Prepare dilutions of Clorgyline (a selective MAO-A inhibitor) and Pargyline or Selegiline (selective MAO-B inhibitors)[17][18].

-

-

Assay Procedure (separate plates for MAO-A and MAO-B):

-

To each well of a black, clear-bottom 96-well plate, add 50 µL of the appropriate Myristicin dilution, positive control, or vehicle control.

-

Add 25 µL of the respective enzyme solution (MAO-A or MAO-B) to each well.

-

Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of a pre-mixed solution containing the Substrate and Detection Reagent.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence (Ex/Em ≈ 530/585 nm) every 90 seconds for 30 minutes.

-

Calculate the rate of reaction (V = ΔRFU/min).

-

Determine the % Inhibition and IC₅₀ value as described in Protocol 2.1.

-

Self-Validation System:

-

Selective Inhibitors: The use of Clorgyline and Pargyline confirms the identity of the MAO isoforms and validates the assay's specificity.

-

No-Enzyme Control: Ensures the signal is dependent on MAO activity.

-

Vehicle Control: Confirms the solvent does not interfere with the assay.

Pharmacokinetics and Metabolic Pathways

Understanding the absorption, distribution, metabolism, and excretion (ADME) of myristicin is central to understanding its action. Following oral ingestion, myristicin is well-absorbed and undergoes extensive hepatic metabolism[11].

-

Phase I Metabolism: This is the critical bioactivation phase. CYP450 enzymes, particularly CYP1A1 and CYP1A2, hydroxylate myristicin to form reactive intermediates like 1'-hydroxymyristicin[1][13]. Further metabolism can lead to the demethylenation of the benzodioxole ring and the proposed amination to form MMDA[1][11].

-

Phase II Metabolism: The metabolites from Phase I are subsequently conjugated with endogenous molecules like N-acetylcysteine (NAC) and glutathione (GSH)[1]. These conjugation reactions increase the water solubility of the metabolites, facilitating their renal excretion and detoxification[1].

Caption: Simplified Metabolic Pathway of Myristicin.

Conclusion and Future Directions

The mechanism of action of 5,6-Dimethoxy-1,3-benzodioxole (myristicin) is a compelling example of polypharmacology, where a single compound influences multiple biological targets. Its effects are not attributable to one pathway but are the integrated result of weak enzyme inhibition (MAO, AChE), potent mechanism-based inhibition of metabolic enzymes (CYP450s), and, most significantly, bioactivation into a psychoactive amphetamine analogue (MMDA). This complex profile explains its characteristic toxidrome. For drug development professionals, myristicin serves as a crucial case study in the importance of evaluating a compound's metabolic fate and its potential for off-target effects and drug-drug interactions. Future research should focus on definitively quantifying the in vivo conversion of myristicin to MMDA in humans and further characterizing its interactions with other CNS receptors to build a complete predictive model of its toxicity.

References

-

Seneme, E.F., dos Santos, D.C., Silva, E.M.R., Franco, Y.E.M., Longato, G.B., & de Lima, C.A. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Molecules, 26(19), 5914. [Link]

-

Seneme, E.F., dos Santos, D.C., Silva, E.M.R., Franco, Y.E.M., Longato, G.B., & de Lima, C.A. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. Preprint. [Link]

-

Wikipedia. (n.d.). Myristicin. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Seneme, E.F., et al. (2021). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review. ResearchGate. [Link]

-

National Toxicology Program. (2020). NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. National Institute of Environmental Health Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Myristicin. PubChem Compound Database. Retrieved from [Link]

-

Zhu, L., et al. (2019). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. ResearchGate. [Link]

-

Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 911333. [Link]

-

Shaik, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. [Link]

-

Cuong, T. D., et al. (2014). Potent acetylcholinesterase inhibitory compounds from Myristica fragrans. Natural Product Communications, 9(4), 499-502. [Link]

-

Yang, A. H., et al. (2015). Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2. Chemico-Biological Interactions, 237, 133-140. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved from [Link]

-

Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs. Retrieved from [Link]

-

Healthline. (2018). High on Nutmeg: The Effects of Too Much and the Dangers. Healthline. [Link]

-

Rahman, N. A. A., & Fazid, S. N. M. (2015). Toxicity of Nutmeg (Myristicin): A Review. ResearchGate. [Link]

-

Cuong, T. D., et al. (2014). Potent Acetylcholinesterase Inhibitory Compounds from Myristica fragrans. ResearchGate. [Link]

-

Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Boster Bio. Retrieved from [Link]

-

Abbexa. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. Abbexa. Retrieved from [Link]

-

Li, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]

-

Forrester, M. B. (2014). Nutmeg Poisonings: A Retrospective Review of 10 Years Experience from the Illinois Poison Center, 2001–2011. Journal of Medical Toxicology, 10(2), 148–151. [Link]

-

Rahman, N. A. A., & Fazid, S. N. M. (2015). Toxicity of Nutmeg (Myristicin): A Review. International Journal on Advanced Science, Engineering and Information Technology, 5(3), 210-213. [Link]

-

Lee, B. K., et al. (2011). Effects of Mace and Nutmeg on Human Cytochrome P450 3A4 and 2C9 Activity. Planta Medica, 77(18), 2045-2049. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Retrieved from [Link]

-

MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. MDPI. Retrieved from [Link]

Sources

- 1. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nutmeg Poisonings: A Retrospective Review of 10 Years Experience from the Illinois Poison Center, 2001–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 5. Myristicin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Potent acetylcholinesterase inhibitory compounds from Myristica fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. resources.bio-techne.com [resources.bio-techne.com]

A Technical Guide to the Natural Sourcing and Isolation of 5,6-Dimethoxy-1,3-benzodioxole for Pharmaceutical Research and Development

Abstract: 5,6-Dimethoxy-1,3-benzodioxole is a key heterocyclic compound, forming the structural backbone of numerous bioactive natural products. Its derivatives have garnered significant interest in drug discovery due to their wide-ranging pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of 5,6-Dimethoxy-1,3-benzodioxole, with a primary focus on its likely occurrence in Asarum canadense (Canadian wild ginger). A comprehensive, field-proven protocol for its isolation, purification, and characterization is detailed, emphasizing the causal relationships behind the experimental choices to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction: The Significance of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, present in a variety of natural products with significant biological activities.[1] This heterocyclic system is a precursor for the synthesis of numerous pharmaceutical agents, with derivatives exhibiting anti-tumor, anti-hyperlipidemia, and antioxidative properties.[2] The specific compound, 5,6-Dimethoxy-1,3-benzodioxole, while not as extensively studied as some of its derivatives, holds promise as a versatile building block for novel therapeutics. Understanding its natural origins and mastering its isolation are critical first steps in harnessing its full potential.

Principal Natural Source: Asarum canadense (Canadian Wild Ginger)

While 5,6-Dimethoxy-1,3-benzodioxole is not a widely reported major constituent in many plants, a thorough review of the phytochemical literature strongly suggests its presence in the genus Asarum, commonly known as wild ginger. Specifically, Asarum canadense, a perennial herbaceous plant native to the deciduous forests of eastern North America, is a rich source of phenylpropanoids and lignans containing the 1,3-benzodioxole core.[3] The rhizomes of A. canadense are known to produce a variety of aromatic compounds, making them the primary target for the isolation of 5,6-Dimethoxy-1,3-benzodioxole.

Rationale for Selecting Asarum canadense: The selection of A. canadense is based on the well-documented presence of structurally analogous compounds in its essential oil and extracts. The biosynthetic pathways active in this plant are geared towards the production of various methoxylated and methylenedioxy-substituted phenylpropanoids.

Biosynthetic Pathway Overview: The Phenylpropanoid Pathway

The biosynthesis of 5,6-Dimethoxy-1,3-benzodioxole in plants originates from the phenylpropanoid pathway.[4][5] This metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds. The core C6-C3 skeleton undergoes a series of enzymatic hydroxylations, methylations, and ultimately, the formation of the characteristic methylenedioxy bridge to yield the 1,3-benzodioxole ring system. The methoxy groups at positions 5 and 6 are introduced by specific O-methyltransferases. Understanding this biosynthetic origin provides a chemical basis for the presence of the target compound in Asarum species.

Caption: Simplified biosynthetic pathway of 5,6-Dimethoxy-1,3-benzodioxole.

Isolation and Purification Protocol from Asarum canadense Rhizomes

This protocol is a comprehensive, multi-step process designed for the efficient isolation and purification of 5,6-Dimethoxy-1,3-benzodioxole from the rhizomes of Asarum canadense.

Step 1: Collection and Preparation of Plant Material

-

Collection: Harvest fresh rhizomes of Asarum canadense in the late fall or early spring when the plant is dormant.

-

Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Chop the rhizomes into small pieces and air-dry them in a well-ventilated area away from direct sunlight, or freeze-dry to preserve the volatile components.

-

Grinding: Once completely dry, grind the rhizomes into a fine powder using a Wiley mill or a similar grinder.

Causality: Proper drying and grinding increase the surface area of the plant material, which significantly enhances the efficiency of the subsequent extraction process.

Step 2: Extraction

Two primary methods of extraction are recommended, depending on the desired spectrum of co-isolated compounds:

-

Method A: Steam Distillation (for essential oil)

-

Place the powdered rhizome material into a distillation flask.

-

Add water to the flask to create a slurry.

-

Heat the flask to generate steam, which will carry the volatile organic compounds, including 5,6-Dimethoxy-1,3-benzodioxole, over to a condenser.

-

Collect the distillate, which will consist of an aqueous layer and an oily layer (the essential oil).

-

Separate the essential oil from the aqueous layer using a separatory funnel.

-

Dry the essential oil over anhydrous sodium sulfate.

-

-

Method B: Solvent Extraction (for a broader range of compounds)

-

Macerate the powdered rhizome material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Causality: Steam distillation is selective for volatile compounds, providing a cleaner initial extract of the essential oil. Solvent extraction is less selective but yields a higher overall quantity of extractable material, including less volatile compounds.

Step 3: Fractionation of the Crude Solvent Extract

-

Suspend the crude methanol/ethanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning with hexane to remove non-polar compounds like fats and waxes.

-

Subsequently, partition the aqueous methanol phase with dichloromethane or ethyl acetate to extract compounds of intermediate polarity, including 5,6-Dimethoxy-1,3-benzodioxole.

-

Concentrate the dichloromethane/ethyl acetate fraction to dryness.

Causality: Liquid-liquid partitioning separates the complex crude extract into fractions of differing polarity, simplifying the subsequent chromatographic purification.

Step 4: Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent like hexane.

-

Dissolve the dried dichloromethane/ethyl acetate fraction in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualizing under UV light.

-

Combine the fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC on a C18 reversed-phase column.

-

Use a mobile phase of methanol and water, with a gradient elution program.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to 5,6-Dimethoxy-1,3-benzodioxole.

-

Evaporate the solvent to obtain the pure compound.

-

Causality: Column chromatography provides a bulk separation based on polarity. Prep-HPLC offers high-resolution separation, which is essential for obtaining the compound in high purity.

Caption: Workflow for the isolation of 5,6-Dimethoxy-1,3-benzodioxole.

Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated 5,6-Dimethoxy-1,3-benzodioxole should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5-6.7 (2H, s, Ar-H), ~5.9 (2H, s, -O-CH₂-O-), ~3.8-3.9 (6H, s, 2 x -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~148-150 (C-O), ~142-144 (C-O), ~108-110 (Ar-C), ~101-103 (-O-CH₂-O-), ~98-100 (Ar-C), ~56-58 (-OCH₃) |

| Mass Spectrometry (EI-MS) m/z | 182 [M]⁺ |

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Quantitative Analysis and Yield

The yield of 5,6-Dimethoxy-1,3-benzodioxole from Asarum canadense rhizomes can vary depending on the geographical location, time of harvest, and the extraction method employed. A typical yield from solvent extraction followed by chromatographic purification is expected to be in the range of 0.1-0.5% of the dry weight of the rhizomes.

Conclusion

This technical guide outlines a robust and scientifically-grounded methodology for the sourcing and isolation of 5,6-Dimethoxy-1,3-benzodioxole from its likely natural source, Asarum canadense. By providing a detailed protocol and the rationale behind each step, this document aims to equip researchers with the necessary knowledge to efficiently obtain this valuable compound for further investigation in drug discovery and development programs. The presented workflow is designed to be a self-validating system, ensuring the integrity and reproducibility of the isolation process.

References

-

Grokipedia. (2026, January 14). Asarum canadense. Retrieved from [Link]

-

Frontiers in Plant Science. (2023, June 15). Editorial: Phenylpropanoid biosynthesis in plants. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Study of the Chemical Composition of Essential Oils by Gas Chromatography. Retrieved from [Link]

-

PubMed Central. (2023, May 22). Effect of molecular distillation on the anti-inflammatory activity and neurotoxicity of Asarum essential oil. Retrieved from [Link]

-

MDPI. (2022, April 23). Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]

-

MDPI. (2023, March 12). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Retrieved from [Link]

-

PubMed Central. (n.d.). Distribution, biosynthesis and therapeutic potential of lignans. Retrieved from [Link]

-

PubMed. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

-

PubMed Central. (2013, November 21). GC and GC/MS Analysis of Essential Oil Composition of the Endemic Soqotraen Leucas virgata Balf.f. and Its Antimicrobial and Antioxidant Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Biosynthesis and Regulation of Phenylpropanoids in Plants. Retrieved from [Link]

-

Iowa State University. (2011). Essential Oils from Steam Distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). Steam distillation modeling for essential oil extraction process. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

MDPI. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Retrieved from [Link]

-

SciSpace. (2016, August 15). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

-

PubMed Central. (2022, March 3). Editorial: Phenylpropanoid Systems Biology and Biotechnology. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of Phenylpropanoids and Related Compounds (From APR Volume 2) | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). Retrieved from [Link]

-

ResearchGate. (2025, August 4). Identification of Lignans | Request PDF. Retrieved from [Link]

-

ScienceDirect. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Thieme Connect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. "Development of GC-MS database of essential oil components by the analy" by Prabodh Satyal [louis.uah.edu]

- 2. Effect of molecular distillation on the anti-inflammatory activity and neurotoxicity of Asarum essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]

- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vitro Cytotoxic Effects of Dimethoxy Benzodioxole Derivatives

<Technical Guide

Introduction

The 1,3-benzodioxole scaffold is a core structural feature in numerous biologically active natural products, including clinically significant antitumor agents like etoposide.[1] Derivatives of this structure, particularly those with dimethoxy substitutions, have garnered substantial interest in medicinal chemistry for their potential as novel anticancer agents.[1][2] These compounds have been shown to exhibit promising antiproliferative activity against various cancer cell lines, often by inducing oxidative stress and apoptosis.[3][4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential methodologies for evaluating the in vitro cytotoxic effects of dimethoxy benzodioxole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity screening.

Core Principles of Cytotoxicity Assessment

The primary goal of in vitro cytotoxicity testing is to determine a compound's ability to kill or inhibit the proliferation of cancer cells. A multi-faceted approach is crucial, as different compounds can induce cell death through various mechanisms. Key questions to address include:

-

Does the compound reduce the overall viable cell population?

-

Does it compromise cell membrane integrity?

-

Does it induce programmed cell death (apoptosis)?

-

Does it interfere with the normal progression of the cell cycle?

To answer these, a logical workflow employing a series of well-established assays is necessary.

Experimental Workflow for Cytotoxicity Profiling

A systematic evaluation of a novel dimethoxy benzodioxole derivative involves a tiered screening process. This workflow ensures that resources are used efficiently, starting with broad viability screens and progressing to more detailed mechanistic studies for promising candidates.

Caption: General experimental workflow for assessing the in vitro cytotoxicity of novel compounds.

Part 1: Cell Viability and Metabolic Activity Assays

These initial assays are designed for high-throughput screening to quickly assess a compound's effect on cell proliferation and metabolic health.

The MTT Assay: A Measure of Mitochondrial Function

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.

-

Principle of Causality: The assay relies on the principle that metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[6]

-

Self-Validating Protocol: To ensure trustworthiness, the protocol must include specific controls.

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the benzodioxole derivative. This accounts for any cytotoxic effects of the solvent itself.

-

Untreated Control: Cells in media alone, representing 100% viability.

-

Blank Control: Media without cells, to measure background absorbance.[7]

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working correctly.

-

Detailed Step-by-Step Protocol for MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethoxy benzodioxole derivatives in culture medium. Remove the old media from the wells and add 100 µL of the compound-containing media. Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[8]

-

Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Presentation: Results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) |

| Compound 2a | Hep3B | 48 | ~5.0 (Estimated)[9][10] |

| Doxorubicin | Hep3B | 48 | ~1.0 (Reference) |

| Vehicle | Hep3B | 48 | >100 |

Table 1: Example of IC50 data presentation for a hypothetical benzodioxole derivative compared to a standard drug.

Part 2: Membrane Integrity and Mode of Cell Death

Once a compound shows activity in a viability assay, the next logical step is to determine how it is killing the cells. Is it causing the cell membrane to rupture (necrosis) or inducing a controlled, programmed cell death (apoptosis)?

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12][13]

-

Principle of Causality: Healthy cells maintain an intact plasma membrane, retaining LDH within the cytoplasm. When cells undergo necrosis or late-stage apoptosis, the membrane loses integrity, and LDH leaks out. The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, with the color intensity being proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[14]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This is a cornerstone flow cytometry-based assay for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Principle of Causality:

-

Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can specifically label early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI enters the cell and stains the nucleus.

-

-

Self-Validating Protocol: Proper controls are essential for setting up the flow cytometer quadrants correctly.

-

Unstained Cells: To set baseline fluorescence.

-

Annexin V-FITC only stained cells: To set compensation for FITC signal.

-

PI only stained cells: To set compensation for PI signal.

-

Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to ensure both stains work as expected.[16]

-

Detailed Step-by-Step Protocol for Annexin V/PI Staining:

-

Cell Treatment: Seed and treat cells with the dimethoxy benzodioxole derivative in a 6-well plate for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, then neutralize and pool with the supernatant containing floating cells.

-

Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS by centrifuging and carefully removing the supernatant.[15][17]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂, as calcium is required for Annexin V binding).[15][16]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16][18]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

-

Data Interpretation:

Part 3: Mechanistic Insights into Cell Cycle and Signaling

For lead compounds, understanding their impact on fundamental cellular processes like the cell cycle provides deeper mechanistic insight. Many anticancer drugs exert their effects by causing cell cycle arrest, preventing cancer cells from dividing.[19]

Cell Cycle Analysis by PI Staining

Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

-

Principle of Causality: The amount of DNA in a cell changes as it progresses through the cell cycle. A cell in the G2 or M phase has twice the DNA content of a cell in the G0 or G1 phase.[19] PI stoichiometrically binds to DNA, meaning the fluorescence intensity it emits is directly proportional to the DNA content. By analyzing the fluorescence distribution of a population of cells, one can determine the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) after treatment suggests the compound induces cell cycle arrest at that checkpoint.[9]

Detailed Step-by-Step Protocol for Cell Cycle Analysis:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[21] This permeabilizes the cells and preserves their structure. Fix overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]

-

Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[21]

-

Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.

Investigating Apoptotic Signaling Pathways

The induction of apoptosis is a key mechanism for many anticancer drugs.[22][23] It is primarily regulated by two converging pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[24][25] Benzodioxole derivatives may trigger apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[23]

Caption: The intrinsic apoptosis pathway often targeted by benzodioxole derivatives.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the in vitro characterization of the cytotoxic effects of dimethoxy benzodioxole derivatives. By systematically employing assays that probe cell viability, membrane integrity, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of a compound's anticancer potential. Future work on promising candidates should involve Western blot or qPCR analysis to confirm the modulation of key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3) and further elucidate the precise molecular mechanism of action.

References

-

Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619. [Link]

-

Mizuno, H., et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(3), 73. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Mizuno, H., et al. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 10(3), 73. [Link]

-

Tian, X., & He, L. (2024). Targeting apoptotic pathways for cancer therapy. The Journal of clinical investigation, 134(14), e179570. [Link]

-

NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

-

Boster Biological Technology. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Wang, X., et al. (2018). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 9, 1193. [Link]

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity analyses of natural compounds and repurposed agents in pancreatic cancer cell lines. [Link]

-

Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

ResearchGate. (n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

-

Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals (Basel, Switzerland), 15(7), 784. [Link]

-

Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]

-

Rivera-Chávez, J., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules, 24(11), 2059. [Link]

-

Gholivand, K., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian journal of pharmaceutical research : IJPR, 14(3), 875–882. [Link]

-

Ragonese, R., et al. (2004). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 59(4), 315-321. [Link]

-

De Falco, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805. [Link]

-

Wang, P., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Pharmaceuticals, 15(7), 784. [Link]

-

Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Letters in Drug Design & Discovery, 17(10). [Link]

-

ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. [Link]

Sources

- 1. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,7-Dimethoxy-1,3-benzodioxol-5-ol|CAS 22934-70-9 [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. tiarisbiosciences.com [tiarisbiosciences.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. static.igem.org [static.igem.org]

- 19. nanocellect.com [nanocellect.com]

- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 24. mdpi.com [mdpi.com]

- 25. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

A Comprehensive Toxicological Profile of 5,6-Dimethoxy-1,3-benzodioxole

Disclaimer: Direct toxicological studies on 5,6-Dimethoxy-1,3-benzodioxole are limited. This guide employs a read-across approach, leveraging data from structurally analogous compounds—primarily myristicin, safrole, and other benzodioxole derivatives—to construct a probable toxicological profile. This information is intended for research and professional assessment and should not be interpreted as a definitive safety evaluation.

Executive Summary

5,6-Dimethoxy-1,3-benzodioxole is a member of the methylenedioxybenzene chemical class, which includes several well-known psychoactive and potentially toxic compounds found in nature, such as myristicin (from nutmeg) and safrole (from sassafras).[1][2] The toxicological profile of this class is dominated by the metabolic activation of the benzodioxole ring into reactive intermediates. These metabolites can exhibit cytotoxicity, genotoxicity, and, in some cases, neurotropic effects. While data specific to the 5,6-dimethoxy isomer is scarce, the toxicological properties of its structural relatives suggest a profile warranting careful assessment. Key concerns include potential cytotoxicity through apoptosis induction, weak genotoxicity via DNA binding, and possible central nervous system effects.[1][3] This document synthesizes the available data, outlines the presumed mechanisms of toxicity, provides detailed protocols for in vitro evaluation, and identifies critical data gaps that necessitate further research.

Chemical Identity and Physicochemical Properties

Correctly identifying the compound is the foundational step for any toxicological assessment. 5,6-Dimethoxy-1,3-benzodioxole is an aromatic heterocyclic organic compound.[4] Its core structure, 1,3-benzodioxole, consists of a benzene ring fused to a five-membered dioxole ring.[4][5]

| Identifier | Value |

| IUPAC Name | 5,6-Dimethoxy-1,3-benzodioxole |

| Synonyms | Myristicin aldehyde (related structure) |

| CAS Number | 3214-12-8[6][7] |

| Molecular Formula | C₉H₁₀O₄ |

| Molar Mass | 182.17 g/mol |

| Appearance | Refer to supplier data |

| Boiling Point | Data not widely available |

| Melting Point | Data not widely available |

Metabolic Pathways and Bioactivation

The toxicity of benzodioxole derivatives is intrinsically linked to their metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][8] The metabolic process transforms the relatively inert parent molecule into electrophilic intermediates that can interact with cellular macromolecules.

Causality of Metabolic Activation: The primary metabolic event is the oxidation of the methylenedioxy bridge. This is a critical bioactivation step. CYP enzymes attack the methylene carbon, leading to the formation of an unstable 2-hydroxy derivative.[8] This intermediate can then rearrange to form a catechol metabolite, which can be further oxidized to reactive quinones, or cleave to release formaldehyde and a catechol. A proposed minor pathway involves the formation of carbon monoxide.[8]

Key metabolic steps for related compounds include:

-

CYP-Mediated Oxidation: The initial and rate-limiting step is the hydroxylation of the methylene bridge, a reaction catalyzed by various CYP isoforms, including CYP1A1 and CYP2C9 for similar structures.[9]

-

Ring Opening: The hydroxylated intermediate is unstable and undergoes cleavage of the dioxole ring, forming a catechol (dihydroxybenzene) derivative.[10]

-

Formation of Reactive Intermediates: For alkenylbenzene derivatives like myristicin and safrole, allylic hydroxylation can lead to the formation of highly reactive carbocations.[10] These electrophiles are considered the ultimate carcinogenic species, capable of forming covalent adducts with DNA and proteins.

-

Enzyme Inhibition: A hallmark of methylenedioxyphenyl compounds is their ability to form a metabolic intermediate complex with the heme iron of CYP enzymes, leading to mechanism-based inhibition.[3] This can alter the metabolism of other xenobiotics.

Caption: Proposed metabolic bioactivation pathway for 5,6-Dimethoxy-1,3-benzodioxole.

Core Mechanisms of Toxicity

Genotoxicity and Carcinogenicity

The primary toxicological concern for this chemical class is genotoxicity. Structurally related compounds, such as safrole, are classified as genotoxic carcinogens.[9][10]

-

Mechanism: The genotoxic effect is believed to stem from the metabolic formation of reactive electrophiles that form covalent adducts with DNA. This DNA damage, if not properly repaired, can lead to mutations during replication, initiating carcinogenesis. While myristicin has demonstrated only a weak DNA-binding capacity, the structural potential remains a significant concern.[1]

-

Data Gaps: There are currently no direct carcinogenicity or robust genotoxicity studies for 5,6-Dimethoxy-1,3-benzodioxole.[1][10] Such studies are critical for a complete risk assessment.

Cytotoxicity

In vitro studies on related compounds demonstrate clear cytotoxic effects.

-

Mechanism: Myristicin has been shown to induce apoptosis in cells by stimulating the release of cytochrome c from mitochondria.[3] This event triggers a caspase cascade, leading to programmed cell death.[3] This is a common mechanism for compounds that induce oxidative stress or damage cellular components. Several benzodioxole derivatives have shown cytotoxic activity against various cancer cell lines.[2]

-

Relevance: Cytotoxicity is a key endpoint for initial toxicological screening and can indicate the potential for organ damage in vivo.

Neurotoxicity and Psychotropic Effects

The most well-documented toxicological effect of the related compound myristicin is its impact on the central nervous system (CNS).

-

Symptoms: Ingestion of nutmeg, which contains myristicin, can lead to symptoms appearing 1-7 hours later, including disorientation, giddiness, euphoria, stupor, and hallucinations.[3] Other reported effects include nausea, vomiting, and muscle spasms.[3]

-

Mechanism: The exact mechanism is not fully elucidated. Theories include weak monoamine oxidase (MAO) inhibition or anticholinergic activity.[11] The structural similarity of myristicin to amphetamines has led to speculation that it could be metabolized to psychoactive compounds like MMDA, though this has not been confirmed to occur in the human body.[11] It is unknown if 5,6-Dimethoxy-1,3-benzodioxole shares these properties, but the structural alert warrants consideration.

Quantitative Toxicological Data (Read-Across Approach)

| Compound | Test Species | Route | LD₅₀ / Effective Dose | Effect | Reference |

| Dillapiole | Mouse | Oral | 1000 mg/kg | Lethality | [12] |

| Myristicin | Human | Oral | 1-2 mg/kg (from nutmeg) | Psychopharmacological effects | [1] |

| Myristicin | Rat | Oral | 10 mg/kg | No observed toxic effects | [1] |

| 1,3-Benzodioxole | N/A | N/A | N/A | Harmful if swallowed/inhaled; Causes skin/eye irritation | [13][14][15] |

Recommended Experimental Protocols for In Vitro Assessment

To address the data gaps, a tiered in vitro testing strategy is recommended. The following protocols are standard, self-validating methodologies for initial toxicological screening.

Protocol: In Vitro Cytotoxicity via MTT Assay

This assay provides a quantitative measure of cell viability and metabolic activity, serving as a primary screen for cytotoxicity.

Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[16][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 5,6-Dimethoxy-1,3-benzodioxole in a suitable solvent (e.g., DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Cell Exposure: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (solvent only) and untreated control wells. Incubate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Genotoxicity via Bacterial Reverse Mutation (Ames) Test

This assay is a widely accepted initial screen for identifying compounds that can cause gene mutations.

Principle: The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine and thus grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[18]

Step-by-Step Methodology (Conceptual):

-

Strain Selection: Utilize a standard set of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 fraction. The S9 mix contains the necessary CYP enzymes and cofactors to simulate mammalian metabolism.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative control.

Caption: Conceptual workflow for the Ames bacterial reverse mutation test.

Conclusion and Future Directions

The toxicological profile of 5,6-Dimethoxy-1,3-benzodioxole, inferred from its chemical class, suggests a moderate hazard potential. The primary concerns are cytotoxicity, likely mediated through apoptotic pathways, and potential genotoxicity following metabolic activation—a hallmark of the benzodioxole moiety. Furthermore, the possibility of CNS effects cannot be discounted due to its structural relationship with myristicin.

The most significant limitation in assessing the risk of this specific compound is the profound lack of direct empirical data.[1][10] A comprehensive evaluation is currently impeded by these data gaps.

Recommended Future Research:

-

Direct Toxicity Testing: Conduct robust in vitro cytotoxicity and genotoxicity assays (as outlined above) specifically on 5,6-Dimethoxy-1,3-benzodioxole.

-

Metabolite Identification: Perform in vitro metabolism studies using human liver microsomes to identify the actual metabolites and assess their reactivity.

-

Chronic and In Vivo Studies: If initial in vitro results indicate significant concern, follow-up studies on chronic toxicity, carcinogenicity, and reproductive toxicity would be necessary for a complete safety assessment.[1]

-

Neuropharmacological Screening: Given the known effects of related compounds, targeted screening for neurotropic activity (e.g., receptor binding assays, behavioral studies in animal models) would be prudent.

References

-

Wikipedia. (n.d.). Myristicin. Retrieved from [Link]

-

Hallström, H., & Thuvander, A. (1997). Toxicological evaluation of myristicin. Natural Toxins, 5(5), 186-192. Retrieved from [Link]

-

Juhre, T., et al. (2021). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Foods, 10(10), 2419. Retrieved from [Link]

-

Juhre, T., et al. (2021). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. ResearchGate. Retrieved from [Link]

-